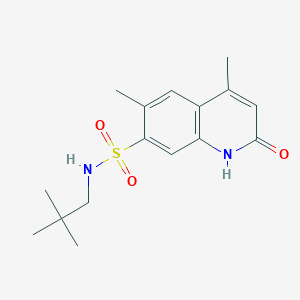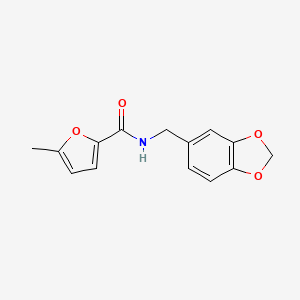![molecular formula C15H17Cl2NO B5879911 1-[3-(3,4-dichlorophenyl)acryloyl]azepane](/img/structure/B5879911.png)
1-[3-(3,4-dichlorophenyl)acryloyl]azepane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(3,4-dichlorophenyl)acryloyl]azepane, commonly known as DAAO inhibitor, is a chemical compound that has gained significant attention in the field of scientific research. It is a potent inhibitor of D-amino acid oxidase (DAAO), an enzyme that catalyzes the oxidative deamination of D-amino acids. DAAO inhibitor has shown promising results in various scientific studies, making it a potential candidate for therapeutic applications.
Mécanisme D'action
1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor works by inhibiting the activity of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane, which is responsible for the degradation of D-amino acids. D-amino acids are essential modulators of neurotransmission and have been implicated in various neurological disorders. By inhibiting 1-[3-(3,4-dichlorophenyl)acryloyl]azepane, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor increases the levels of D-amino acids, which can modulate neurotransmission and protect against neurodegeneration.
Biochemical and Physiological Effects:
1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has been shown to have various biochemical and physiological effects. It can increase the levels of D-serine, an endogenous agonist of the N-methyl-D-aspartate (NMDA) receptor, which is involved in synaptic plasticity and memory formation. 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor can also reduce the levels of hydrogen peroxide, a reactive oxygen species that can cause oxidative stress and neuroinflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has several advantages for lab experiments. It is a potent and selective inhibitor of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane, which makes it an ideal tool for studying the role of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane in various physiological and pathological conditions. However, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has some limitations, such as its low solubility in water and limited stability in solution.
Orientations Futures
There are several future directions for the research on 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor. One of the potential applications of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor is for the treatment of neurological disorders, such as schizophrenia and Alzheimer's disease. Moreover, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor can be used as a tool for studying the role of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane in various physiological and pathological conditions. Future studies can focus on developing more potent and selective 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitors, improving the pharmacokinetic properties of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor, and exploring its therapeutic potential in various animal models of neurological disorders.
Conclusion:
In conclusion, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor is a promising chemical compound that has shown potential therapeutic applications in various scientific studies. Its inhibition of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane activity can increase the levels of D-amino acids, which can modulate neurotransmission and protect against neurodegeneration. Future research can focus on developing more potent and selective 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitors and exploring its therapeutic potential in various animal models of neurological disorders.
Méthodes De Synthèse
The synthesis of 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor involves the condensation reaction between 3-(3,4-dichlorophenyl)acrylic acid and azepan-1-amine. The reaction is carried out in the presence of a coupling agent, such as N-(3-dimethylaminopropyl)-N′-ethylcarbodiimide (EDC), and a base, such as triethylamine (TEA). The reaction yields a white solid, which is purified by recrystallization to obtain the final product.
Applications De Recherche Scientifique
1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has been extensively studied for its potential therapeutic applications. It has been shown to have neuroprotective effects and can improve cognitive function in animal models of schizophrenia and Alzheimer's disease. Moreover, 1-[3-(3,4-dichlorophenyl)acryloyl]azepane inhibitor has been found to reduce the levels of toxic metabolites in the brain, which can cause oxidative stress and neuroinflammation.
Propriétés
IUPAC Name |
(E)-1-(azepan-1-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17Cl2NO/c16-13-7-5-12(11-14(13)17)6-8-15(19)18-9-3-1-2-4-10-18/h5-8,11H,1-4,9-10H2/b8-6+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GECXZZJAAZKWSN-SOFGYWHQSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCN(CC1)C(=O)C=CC2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCN(CC1)C(=O)/C=C/C2=CC(=C(C=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17Cl2NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Azepan-1-yl)-3-(3,4-dichlorophenyl)prop-2-en-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3,4-dimethoxybenzenecarboximidamide](/img/structure/B5879828.png)
![4-methyl-5,7-bis[(3-methyl-2-buten-1-yl)oxy]-2H-chromen-2-one](/img/structure/B5879835.png)



![1-(3,4-dichlorophenyl)-3-[(4-methylphenyl)amino]-1-propanone](/img/structure/B5879862.png)
![4-nitro-N'-[(2-phenoxybutanoyl)oxy]benzenecarboximidamide](/img/structure/B5879863.png)

![N-benzyl-N-[(3-oxo-1-benzothien-2(3H)-ylidene)methyl]propanamide](/img/structure/B5879871.png)
![5-({2,5-dimethyl-1-[3-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylene)-2,4-imidazolidinedione](/img/structure/B5879880.png)

![2-(4-chlorophenyl)-5-methyl-7-phenylpyrazolo[1,5-a]pyrimidine](/img/structure/B5879898.png)
![N-ethyl-N'-(3-methoxyphenyl)-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}urea](/img/structure/B5879910.png)
